2-Benzothiazol-2-YL-benzonitrile
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Overview
Description
2-Benzothiazol-2-YL-benzonitrile is a heterocyclic compound that features a benzothiazole ring fused with a benzonitrile group. This compound is known for its diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science. Its unique structure imparts significant chemical and biological properties, making it a subject of extensive research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzothiazol-2-YL-benzonitrile typically involves the coupling of aromatic aldehydes with o-aminothiophenols in ethanol as a reaction medium, stirred at 50°C for 1 hour . Another method involves the use of 2-aminothiophenol and aromatic aldehydes, catalyzed by BiCl5, to produce the desired benzothiazole derivatives .
Industrial Production Methods: Industrial production of this compound often employs one-pot multicomponent reactions, microwave irradiation, and molecular hybridization techniques to enhance yield and efficiency . These methods are designed to be scalable and cost-effective, suitable for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions: 2-Benzothiazol-2-YL-benzonitrile undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2-Benzothiazol-2-YL-benzonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Benzothiazol-2-YL-benzonitrile involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.
2-Phenylbenzothiazole: Used in the development of fluorescent probes and imaging agents.
2-Methylbenzothiazole: Exhibits significant antioxidant and anti-inflammatory activities.
Uniqueness of 2-Benzothiazol-2-YL-benzonitrile: this compound stands out due to its unique combination of a benzothiazole ring and a benzonitrile group, which imparts distinct chemical reactivity and biological activity. Its versatility in various applications, from medicinal chemistry to material science, highlights its significance in scientific research.
Properties
CAS No. |
36078-60-1 |
---|---|
Molecular Formula |
C14H8N2S |
Molecular Weight |
236.29 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)benzonitrile |
InChI |
InChI=1S/C14H8N2S/c15-9-10-5-1-2-6-11(10)14-16-12-7-3-4-8-13(12)17-14/h1-8H |
InChI Key |
MESGPNCEJPYOFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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